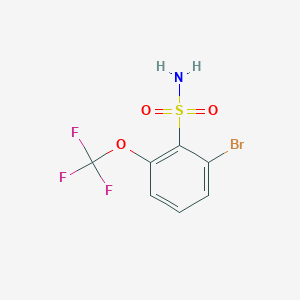
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide (CTTA) is a trifluoromethylated anilide that has been widely used in the field of organic synthesis due to its versatility and ease of synthesis. CTTA is primarily used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has been used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction. CTTA is also a useful reagent for the synthesis of various fluorinated compounds.
Scientific Research Applications
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of fluorinated compounds. In addition, this compound has been used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction.
Mechanism of Action
The mechanism of action of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide is dependent on the reaction in which it is used. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking the electrophilic center of the substrate molecule. In oxidation and reduction reactions, this compound acts as an oxidizing or reducing agent, respectively.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. As such, there is no known data on its effects on the human body.
Advantages and Limitations for Lab Experiments
The use of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction. In addition, it is relatively easy to synthesize and is available commercially. However, this compound is a highly reactive compound and should be handled with care.
Future Directions
There are several potential future directions for the use of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide. It could be used as a catalyst in the synthesis of fluorinated compounds, such as fluorinated polymers. In addition, it could be used in the synthesis of pharmaceuticals and agrochemicals. This compound could also be used in the synthesis of other organic compounds, such as amino acids and peptides. Finally, it could be used in the synthesis of complex molecules, such as natural products.
Synthesis Methods
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide can be synthesized by the reaction of 2-cyano-3-trifluoromethyl-2,2,2-trifluoroacetaldehyde (CTFA) with aniline. The reaction is carried out in the presence of a Lewis acid catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds via an SN2 mechanism, with the formation of an intermediate cationic species. The reaction is highly regioselective, with the formation of the desired product in high yields.
properties
IUPAC Name |
N-[2-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)6-2-1-3-7(5(6)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQNZGJHLRWKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)








